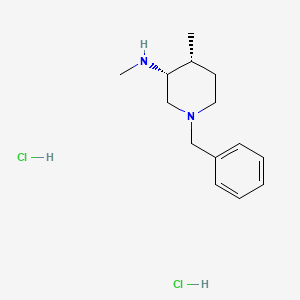

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Descripción general

Descripción

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its unique stereochemistry, with the (3R,4R) configuration indicating the specific spatial arrangement of its atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves several steps. One common method includes the preparation of the key intermediate (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine salt. This intermediate is synthesized using commercially viable reagents and relatively greener solvents to minimize environmental impact . The process involves a folding condensation reaction, which is advantageous due to its high yield and the use of inexpensive starting materials .

Industrial Production Methods: Industrial production of this compound focuses on scalability and cost-effectiveness. The preparation method described in patent CN105237463A highlights the use of a novel process that avoids extremely dangerous chemicals like lithium aluminum hydride, making it safer and more suitable for large-scale production . The method also emphasizes the use of cheap and easily obtainable starting materials, which further reduces production costs.

Análisis De Reacciones Químicas

Types of Reactions: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Aplicaciones Científicas De Investigación

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products and intermediates .

Mecanismo De Acción

The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, it may interact with receptors or enzymes to produce therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride include other piperidine derivatives such as (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride and various pyrrolidine analogs . These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.

Uniqueness: The uniqueness of this compound lies in its specific (3R,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall efficacy in various applications.

Actividad Biológica

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a piperidine derivative that has garnered attention for its biological activity, particularly as an intermediate in the synthesis of pharmaceuticals like Janus kinase inhibitors. This compound's unique stereochemistry significantly influences its biological interactions and therapeutic potential.

- Molecular Formula : C14H23ClN2

- Molecular Weight : 254.8 g/mol

- CAS Number : 1062580-52-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its stereochemistry allows it to fit into active sites of these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as:

- Inhibition of enzyme activity

- Alteration of receptor signaling pathways

Biological Activity Overview

The compound has been investigated for several biological activities:

- Janus Kinase Inhibition : It serves as an intermediate in the synthesis of Janus kinase inhibitors, which are used in the treatment of autoimmune diseases and cancers. The compound's structure is critical in developing selective inhibitors for these kinases .

- Anticancer Potential : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .

- Neurological Effects : Due to its piperidine structure, this compound may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

Table 1: Summary of Biological Activities

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

Propiedades

Número CAS |

1062580-52-2 |

|---|---|

Fórmula molecular |

C14H23ClN2 |

Peso molecular |

254.80 g/mol |

Nombre IUPAC |

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H/t12-,14+;/m1./s1 |

Clave InChI |

FVRZQLQXDPJADE-OJMBIDBESA-N |

SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl |

SMILES isomérico |

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl |

SMILES canónico |

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.